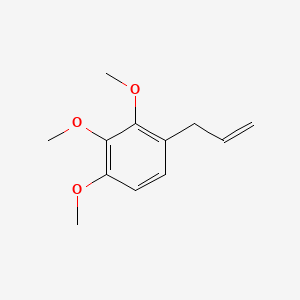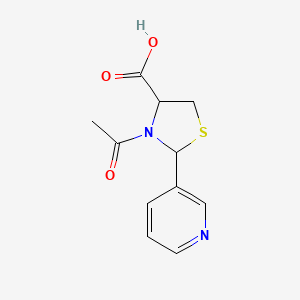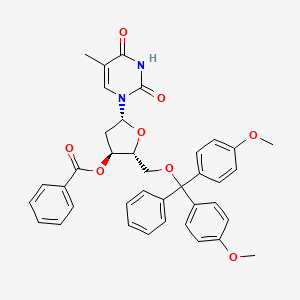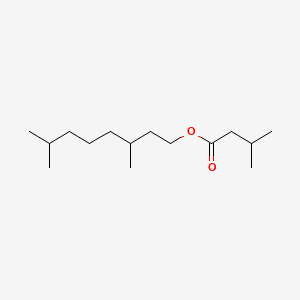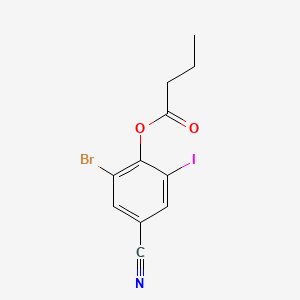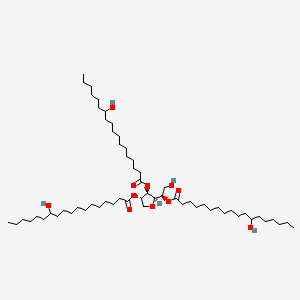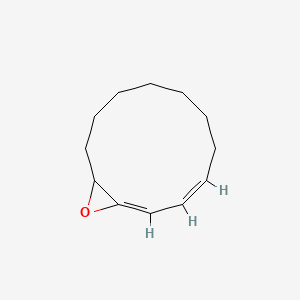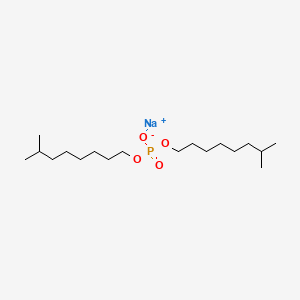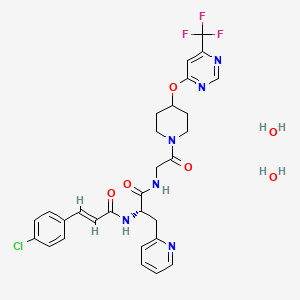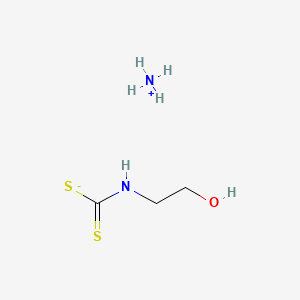
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol is an organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a phenylethoxy group attached to an octanol backbone . It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octanol Backbone: The initial step involves the formation of the octanol backbone through a series of reactions, including alkylation and reduction.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylethoxy Group: The phenylethoxy group is attached through an etherification reaction, often using phenylethanol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Catalysts and Solvents: Catalysts such as acids or bases are employed to facilitate the reactions, and solvents like ethanol or toluene are used to dissolve the reactants.
Purification: The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)-2-octanol
- 2-Octanol, 8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)
Uniqueness
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
94291-84-6 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol |
InChI |
InChI=1S/C19H32O3/c1-16(9-8-13-19(2,3)20)15-18(21-4)22-14-12-17-10-6-5-7-11-17/h5-7,10-11,16,18,20H,8-9,12-15H2,1-4H3 |
Clé InChI |
JHKWGPXCUJMKMV-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)O)CC(OC)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


